3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride
Overview
Description
3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. The presence of a cyclopropylmethyl group and a fluorine atom in the azetidine ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide. The cyclization is often facilitated by the use of a strong base or an acid catalyst.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a cyclopropylmethyl halide with the azetidine ring in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding azetidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the cyclopropylmethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines, and bases like sodium hydride.
Major Products Formed
Oxidation: Azetidine N-oxides.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders and infectious diseases.
Chemical Biology: It is used as a probe to study the interactions of azetidine-containing compounds with biological targets, such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyclopropylmethyl group and the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The azetidine ring can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethyl)azetidine hydrochloride: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-Fluoroazetidine hydrochloride: Lacks the cyclopropylmethyl group, which may affect its stability and activity.
Cyclopropylmethylamine hydrochloride: Lacks the azetidine ring, which significantly alters its chemical behavior and applications.
Uniqueness
3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride is unique due to the combination of the cyclopropylmethyl group, the fluorine atom, and the azetidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-(cyclopropylmethyl)-3-fluoroazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-7(4-9-5-7)3-6-1-2-6;/h6,9H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVQRMOXDSCXBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2(CNC2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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